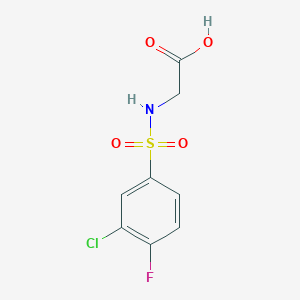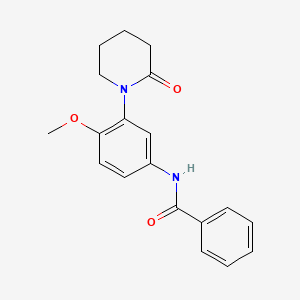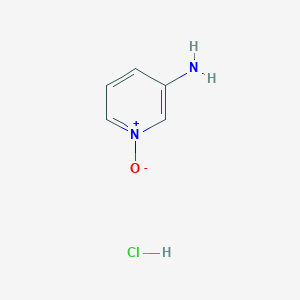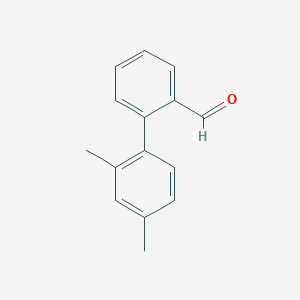
1-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TPU, and it has been synthesized using a variety of methods. The purpose of
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Li and Chen (2008) developed a method for synthesizing urea derivatives, including compounds similar to the one , using microwave irradiation. This method proved efficient in yielding products with satisfactory results (Li & Chen, 2008).
Biological and Pharmacological Applications
- Research by Machado et al. (2015) focused on the synthesis and evaluation of urea derivatives as VEGFR-2 tyrosine kinase inhibitors. These compounds, including structures related to the compound of interest, showed potent antiangiogenic effects, which could be significant in cancer treatment (Machado et al., 2015).
- Zhang et al. (2019) designed and synthesized a series of urea derivatives as antiproliferative agents. Their studies indicated that these compounds, including structures similar to the one , have potential as effective antiproliferative agents, particularly in cancer research (Zhang et al., 2019).
Material Science and Engineering
- A study by Qureshi et al. (2009) explored the synthesis of a urea ligand capable of binding metal ions. This research highlights the potential use of urea derivatives in material science, particularly in the context of ion binding and coordination chemistry (Qureshi et al., 2009).
Other Applications
- Chien et al. (2004) studied the conformational isomers of pyrid-2-yl ureas and their complexation with cytosine, demonstrating the utility of these compounds in understanding molecular interactions and potential applications in biochemistry (Chien et al., 2004).
Propiedades
IUPAC Name |
1-[(2-thiophen-3-ylpyridin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)14-3-1-2-4-15(14)24-17(25)23-10-12-5-7-22-16(9-12)13-6-8-26-11-13/h1-9,11H,10H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWXJNBBTIEAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate](/img/structure/B2962251.png)
![6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2962252.png)



![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-ethyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2962261.png)



![(2,4-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2962273.png)